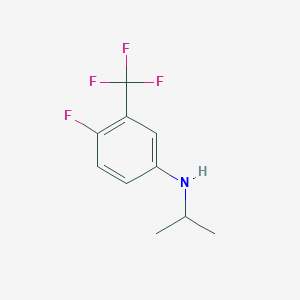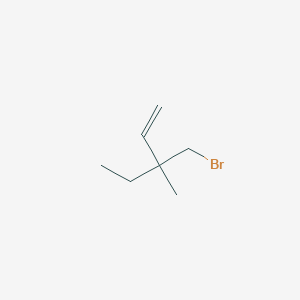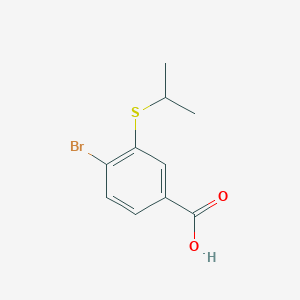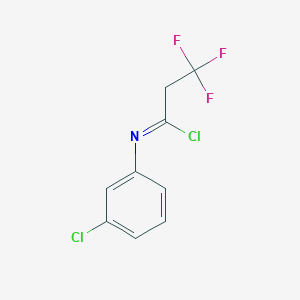![molecular formula C11H23NO2 B13261856 2-{2-[(3-Methylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13261856.png)
2-{2-[(3-Methylcyclohexyl)amino]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(3-Methylcyclohexyl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C11H23NO2 It is a derivative of ethanol and features a cyclohexyl group substituted with a methyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-Methylcyclohexyl)amino]ethoxy}ethan-1-ol typically involves the reaction of 3-methylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{3-Methylcyclohexylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-Methylcyclohexyl)amino]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.
Scientific Research Applications
2-{2-[(3-Methylcyclohexyl)amino]ethoxy}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(3-Methylcyclohexyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(Cyclohexyl)amino]ethoxy}ethan-1-ol: Similar structure but lacks the methyl group on the cyclohexyl ring.
2-{2-[(Ethylamino)ethoxy]ethan-1-ol: Contains an ethyl group instead of the cyclohexyl group.
Uniqueness
2-{2-[(3-Methylcyclohexyl)amino]ethoxy}ethan-1-ol is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-[2-[(3-methylcyclohexyl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C11H23NO2/c1-10-3-2-4-11(9-10)12-5-7-14-8-6-13/h10-13H,2-9H2,1H3 |
InChI Key |
CYJQGFVAZFPMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13261777.png)


![3-[3-(Methylamino)phenyl]propanoic acid](/img/structure/B13261787.png)
![4-[(5-Methylheptan-3-yl)amino]pentan-1-ol](/img/structure/B13261802.png)




![6-Amino-N,N-dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B13261834.png)

![N-[(3-chlorophenyl)methyl]cyclohexanamine](/img/structure/B13261857.png)

amine](/img/structure/B13261865.png)
